molecular formula C19H20F2N4O2 B2674398 N1-(2,4-difluorophenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034257-70-8

N1-(2,4-difluorophenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2674398
CAS RN: 2034257-70-8
M. Wt: 374.392
InChI Key: XCCDYMSVHYBZBY-UHFFFAOYSA-N
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Description

N1-(2,4-difluorophenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide, also known as DPOP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DPOP is a small molecule that belongs to the class of oxalamide compounds and has a molecular weight of 448.51 g/mol.

Scientific Research Applications

Molecular Interaction and Antagonist Activity

A study examined the molecular interaction of similar compounds with receptors, offering insights into their potential for modulating receptor activity. The research focused on the molecular orbital method and conformational analysis, suggesting that certain conformers have the spatial orientation and electrostatic character to bind to receptors effectively. This understanding could be applied to design compounds with specific antagonist or inverse agonist activities based on their interaction with the receptor (Shim et al., 2002).

Selective Alpha1A-Adrenoceptor Antagonist

Another study explored the affinity and selectivity of a compound similar to N1-(2,4-difluorophenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide for alpha1A-adrenoceptors. It demonstrated high potency and selectivity, indicating its potential as a selective alpha1A-adrenoceptor antagonist (Chang et al., 2000).

Eco-Friendly Synthesis and Chemical Reactivity

Research into the eco-friendly synthesis of ionic helical polymers using related compounds has shown promising results. This study provides insights into the chemical properties and reactivity of these polymers, which could have applications in various fields, including materials science (Yamaguchi et al., 2018).

Synthesis Strategies and Chemical Properties

The development of synthesis strategies for trifluoromethyl-substituted aminopyrroles showcases the versatility of compounds structurally related to N1-(2,4-difluorophenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide. This research could guide the synthesis of novel compounds with diverse biological activities (Khlebnikov et al., 2018).

properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N4O2/c20-14-3-4-17(16(21)10-14)24-19(27)18(26)23-11-13-5-8-25(9-6-13)15-2-1-7-22-12-15/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCDYMSVHYBZBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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